2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde structure
2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde structure
Architecting Advanced Therapeutics: A Technical Guide to the 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde Scaffold
Executive Summary
In the vanguard of modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorine is a non-negotiable parameter for optimizing pharmacokinetics, metabolic stability, and target binding affinity[1]. Among the most specialized and potent building blocks available to synthetic chemists is 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde . By combining a highly reactive electrophilic center with profound electron-withdrawing and sterically demanding substituents, this molecule offers a unique structural logic for drug development professionals seeking to engineer robust, lipophilic scaffolds.
As an Application Scientist, I have structured this whitepaper to move beyond basic property listing. Here, we will dissect the causality behind its reactivity, outline self-validating experimental workflows, and profile its analytical signatures to ensure absolute scientific integrity in your synthetic pipelines.
Physicochemical and Structural Profiling
To effectively utilize this building block, one must first understand its quantitative parameters. The dual trifluoromethyl (-CF3) groups significantly lower the electron density of the aromatic ring, while the methoxy (-OCH3) group provides competing resonance donation and a critical steric shield[2].
Table 1: Quantitative Physicochemical Data
| Property | Value | Scientific Implication |
| Chemical Name | 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde | Core nomenclature for literature/patent searching. |
| CAS Registry Number | 180134-14-9 | Essential for procurement and regulatory compliance[2]. |
| Molecular Formula | C10H6F6O2 | Indicates high fluorine weight percentage (F-count = 6). |
| Molecular Weight | 272.15 g/mol | Optimal low-MW precursor for Lipinski Rule-of-5 compliance. |
| SMILES String | COC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1C=O | Enables computational modeling and docking simulations. |
| Purity Standard | ≥ 95% (Typical) | Requires strict LC-MS/NMR validation prior to library synthesis[3]. |
Mechanistic Logic: The Triad of Functional Groups
The utility of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde is dictated by the synergistic interplay of its three functional domains. Foundational research in the Journal of Fluorine Chemistry has long established how such highly fluorinated aromatic systems dictate downstream reactivity[4].
-
The Aldehyde (-CHO) - The Reactive Hub: The aldehyde group serves as the primary vector for diversification. Due to the strong inductive pull of the two -CF3 groups, the carbonyl carbon is highly electrophilic, making it exceptionally primed for nucleophilic attack (e.g., primary amines, Grignard reagents, or active methylenes).
-
Bis-Trifluoromethyl (-CF3) - The Metabolic Blockers: Located at the 4 and 6 positions, these groups serve a dual purpose. First, they drastically enhance the lipophilicity (LogP) of the resulting drug candidate, facilitating cellular membrane permeability[5]. Second, they block the most common sites of cytochrome P450-mediated oxidative metabolism, preventing rapid clearance in vivo.
-
Methoxy (-OCH3) - The Conformation Controller: Positioned ortho to the aldehyde, the methoxy group introduces severe steric hindrance. This forces the aldehyde (and subsequent functionalized appendages) out of coplanarity with the aromatic ring. This 3D structural twist is often the defining factor in achieving high selectivity for deep, hydrophobic protein binding pockets.
Caption: Reactivity profile and structural logic of the benzaldehyde derivative.
Experimental Workflows and Methodologies
To translate this building block into a viable therapeutic scaffold, Reductive Amination is the most universally applied workflow. The following protocol is a self-validating system designed to prevent over-reduction while maximizing yield.
Step-by-Step Methodology: Reductive Amination
Causality Note: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)3) rather than Sodium Borohydride (NaBH4). The electron-withdrawing CF3 groups make the starting aldehyde highly susceptible to direct reduction into an alcohol. NaBH(OAc)3 is mildly reducing and selectively targets the imine intermediate, preserving unreacted aldehyde for continuous equilibrium condensation.
-
Preparation & Condensation:
-
Dissolve 1.0 equivalent (eq) of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.
-
Add 1.1 eq of the desired primary amine.
-
Stir at room temperature for 2 hours. The steric bulk of the ortho-methoxy group may slow imine formation; LC-MS monitoring is required to confirm the disappearance of the aldehyde peak.
-
-
Selective Reduction:
-
Once the Schiff base (imine) is fully formed, add 1.5 eq of NaBH(OAc)3 portion-wise over 15 minutes.
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the imine, accelerating the hydride transfer.
-
Stir for an additional 4–12 hours at room temperature.
-
-
Quenching & Isolation:
-
Quench the reaction carefully with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess reducing agent.
-
Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure fluorinated benzylamine scaffold.
-
Caption: Workflow for reductive amination of the fluorinated benzaldehyde.
Analytical Validation Protocols
To ensure the trustworthiness of your synthesized libraries, the starting material and intermediates must be rigorously validated.
-
1H NMR (400 MHz, CDCl3): The aldehyde proton will appear as a sharp singlet far downfield (~10.2 ppm). The methoxy protons will present as a strong 3H singlet around 3.9 ppm. Crucially, the two aromatic protons (at positions 3 and 5) will appear as distinct signals (often weakly coupled doublets,
Hz) due to the asymmetrical environment created by the ortho-methoxy group. -
19F NMR (376 MHz, CDCl3): Because the two -CF3 groups are situated at the 4 and 6 positions, they are chemically non-equivalent (one is para to the methoxy, the other is ortho to the methoxy). You must observe two distinct singlets in the -60 to -65 ppm range. A single peak indicates an impurity or a symmetrical isomer.
-
Mass Spectrometry (ESI-TOF): In positive ion mode, expect the
peak at 273.15. Due to the highly fluorinated nature, ionization efficiency may be lower than standard aromatics; utilizing an atmospheric pressure chemical ionization (APCI) source may yield better responses if ESI fails.
References
-
AChemBlock. "2-methoxy-4,6-bis(trifluoromethyl)benzaldehyde 95% | CAS: 180134-14-9". AChemBlock Catalog. URL:[2]
-
Ambeed. "349-58-6 | KG-655 | Fluorinated Building Blocks". Ambeed Catalog. URL:[3]
-
SciSpace. "Journal of Fluorine Chemistry (Elsevier BV) | Publications and Citations". SciSpace. URL:[1]
-
Dmowski, W., & Piasecka-Maciejewska, K. (1996). "Journal of Fluorine Chemistry, 1996, vol. 81, p. 59-63". Leyan / Journal of Fluorine Chemistry. URL:[4]
-
Journal of the American Chemical Society. "Absolute rate constants for some reactions of perfluoro-n-alkyl radicals in solution". ACS Publications. URL:[5]
Sources
- 1. Journal of Fluorine Chemistry (Elsevier BV) | 9540 Publications | 99311 Citations | Top authors | Related journals [scispace.com]
- 2. 2-methoxy-4,6-bis(trifluoromethyl)benzaldehyde 95% | CAS: 180134-14-9 | AChemBlock [achemblock.com]
- 3. 349-58-6 | KG-655 | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. 3,5-双三氟甲基苯甲醚 | 1-Methoxy-3,5-bis(trifluoromethyl)b | 349-60-0 - 乐研试剂 [leyan.com]
- 5. pubs.acs.org [pubs.acs.org]
